
4-Ethoxycarbonylphenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxycarbonylphenylboronic acid can be synthesized through the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidative Hydroxylation: This reaction converts the boronic acid group into a phenol group using oxidizing agents such as hydrogen peroxide.
Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups through radical intermediates.
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with halides or pseudohalides.
Common Reagents and Conditions:
Oxidative Hydroxylation: Hydrogen peroxide, sodium hydroxide, and water.
Homolytic Aromatic Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) and solvents like toluene.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Phenols: From oxidative hydroxylation.
Substituted Aromatics: From homolytic aromatic substitution.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Key Applications
-
Cross-Coupling Reactions
- ECBA is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing biaryl compounds, which are prevalent in pharmaceuticals.
- Synthesis of Phenolic Compounds
- Homolytic Aromatic Substitution
- Trifluoromethylation
- Carbometalation of Ynamides
Data Table: Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki Coupling with α-bromocarbonyl | Dioxane/H2O, K2CO3, Pd(PPh3)4, 90°C | 93% |
Oxidative Hydroxylation | DME, Cs2CO3, Pd(0), reflux | 37% |
Homolytic Aromatic Substitution | Microwave irradiation, K2CO3 | Variable |
Case Study 1: Synthesis of Biaryl Compounds
In a study conducted by researchers at a prominent university, ECBA was utilized to synthesize biaryl compounds via Suzuki coupling. The reaction was performed under optimized conditions using palladium catalysts and yielded significant amounts of the desired products with high purity.
Case Study 2: Development of Anticancer Agents
Another research group explored the use of ECBA in developing novel anticancer agents. By modifying the boronic acid moiety and incorporating it into larger molecular frameworks, they demonstrated enhanced biological activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The palladium catalyst is then regenerated, allowing the reaction to proceed catalytically .
Comparison with Similar Compounds
4-Methoxycarbonylphenylboronic Acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of an ethoxycarbonyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxycarbonyl group.
Uniqueness: 4-Ethoxycarbonylphenylboronic acid is unique due to its ethoxycarbonyl group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
4-Ethoxycarbonylphenylboronic acid (CAS Number: 4334-88-7) is an organoboron compound notable for its applications in medicinal chemistry and materials science. Its unique chemical properties, particularly its ability to form reversible covalent bonds with diols, make it a valuable tool in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound has the molecular formula and a molecular weight of 193.99 g/mol. It is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with cis-diols in biological systems.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.99 g/mol |
Log P (Octanol-water) | 0.12 |
Solubility | High |
BBB Permeability | No |
CYP Inhibition | None |
The biological activity of this compound primarily stems from its ability to form stable complexes with diols, such as sugars and catechols. This property is exploited in various applications, including drug delivery systems and biosensors. The boronic acid moiety can undergo reversible reactions with hydroxyl groups, which allows for selective binding and release mechanisms that are sensitive to changes in environmental conditions, such as pH and the presence of competing diols.
1. Drug Delivery Systems
Recent studies have highlighted the use of boronic acids in designing drug delivery systems that respond to specific biological stimuli. For instance, Zhang et al. developed ROS-responsive nanocarriers utilizing iminoboronate chemistry for cancer therapy. These carriers demonstrated effective drug release profiles upon exposure to reactive oxygen species (ROS), indicating potential for targeted cancer treatments .
2. Biosensors
The ability of this compound to selectively bind sugars has led to its application in biosensors for glucose monitoring. The compound's interaction with glucose can be used to develop sensitive detection methods for diabetes management .
3. Antibacterial Activity
Research has shown that boronic acids can exhibit selective antibacterial properties by targeting specific bacterial membranes. A study demonstrated that a peptide probe modified with a boronic acid moiety could selectively label Staphylococcus aureus, suggesting potential applications in antibiotic development .
Case Study 1: Cancer Therapy
Zhang et al. (2020) designed polymeric nanocarriers based on iminoboronate chemistry for cancer therapy. The study reported that these nanocarriers could effectively release encapsulated drugs in response to ROS generated within tumor cells, enhancing therapeutic efficacy while minimizing side effects .
Case Study 2: Glucose-Sensing Applications
A study by Kojima et al. (2016) investigated the use of phenylboronic acid derivatives, including this compound, as glucose-responsive materials for insulin delivery systems. The findings indicated that these materials could modulate insulin release in response to fluctuating glucose levels, showcasing their potential in diabetes treatment .
Research Findings
Recent advancements have focused on the structural modifications of boronic acids to enhance their binding affinity and selectivity towards specific biological targets. For example, variations in substituents on the aromatic ring can significantly influence the pKa values and binding constants of boronic acids, thereby affecting their biological activity .
Table 2: Binding Constants of Boronic Acids with Diols
Boronic Acid | Binding Constant (M) |
---|---|
3-Acetamidophenylboronic Acid | High |
4-Methylcarbamoylphenylboronic Acid | Moderate |
This compound | Variable |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-Ethoxycarbonylphenylboronic acid in laboratory settings?
- Answer : The compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335) under GHS/CLP regulations . Researchers must:
- Use NIOSH/MSHA-approved respirators for dust control and chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
- Employ fume hoods to minimize inhalation exposure.
- Avoid incompatible materials like strong oxidizers, which may produce hazardous decomposition products (e.g., CO, CO₂) .
- Follow emergency protocols: rinse eyes with water for ≥15 minutes, remove contaminated clothing, and seek medical attention .
Q. How should this compound be stored to ensure stability?
- Answer : Store in a cool, dry environment (<25°C) in tightly sealed containers. The compound is stable under recommended conditions but may degrade in humid environments or when exposed to incompatible substances. Ensure storage areas are well-ventilated and isolated from oxidizers .
Q. What synthetic applications does this compound have in cross-coupling reactions?
- Answer : It is widely used in Suzuki-Miyaura couplings to introduce ethoxycarbonyl-substituted aryl groups. For example:
- Optimized Protocol : React with 5-bromo-1,10-phenanthroline using [PdCl₂(dppf)] catalyst in a 3:1 dioxane/water solvent system at reflux. Yields range from 40–55% after purification via silica column chromatography .
- Key factors: Maintain a reaction scale of ~500 mg precursor and avoid excessive aqueous content to prevent yield reduction .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Answer : Density Functional Theory (DFT/B3LYP) analyses can model:
- Frontier Molecular Orbitals (FMOs) : Predict reactivity by calculating HOMO-LUMO gaps.
- Vibrational Frequencies : Validate experimental FT-IR/Raman spectra for structural confirmation.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
Q. How can researchers address contradictions in toxicity data for this compound?
- Answer : While acute oral LD₅₀ is reported as >11,500 mg/kg , conflicting hazard classifications (e.g., H335 for respiratory irritation ) necessitate:
- In Vitro Testing : Use bronchial epithelial cell lines (e.g., BEAS-2B) to assess irritation potential.
- Dose-Response Studies : Quantify cytokine release (e.g., IL-6, IL-8) to establish safe exposure thresholds.
- Literature Cross-Validation : Compare SDS data with peer-reviewed toxicological studies to resolve discrepancies .
Q. What strategies improve the yield of Suzuki couplings involving this compound?
- Answer : Key optimizations include:
- Catalyst Selection : Use PdCl₂(dppf) for enhanced electron-deficient aryl coupling .
- Solvent Composition : Prefer 3:1 dioxane/water over higher aqueous ratios to minimize side reactions.
- Purification Techniques : Triturate crude products with pentane/chloroform to remove Pd residues .
- Scale Limitations : Avoid reactions below 200 mg scale to maintain efficiency .
Q. How does the ethoxycarbonyl group influence the reactivity of phenylboronic acid derivatives?
- Answer : The electron-withdrawing ethoxycarbonyl group:
- Reduces boronic acid’s nucleophilicity, slowing protodeboronation.
- Enhances stability in aqueous media by decreasing Lewis acidity.
- Directs electrophilic substitution to the para position in subsequent reactions.
- Experimental Evidence : Suzuki couplings with bromophenanthroline show higher regioselectivity compared to non-substituted phenylboronic acids .
Q. Methodological Guidance
Q. What analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹¹B NMR to confirm boronic acid integrity (δ ~30 ppm).
- Melting Point Analysis : 135°C (lit. value) for purity assessment .
- HPLC-MS : Quantify residual Pd and byproducts post-synthesis.
- FT-IR : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. How should accidental spills of this compound be managed?
- Answer :
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNFACCFYUFTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370241 | |
Record name | 4-Ethoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4334-88-7 | |
Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4334-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxycarbonylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA4EMV9J6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.